LX2343

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de LX2343 implique plusieurs étapes, en commençant par la préparation des intermédiaires benzodioxole et phénylsulfonyle. Ces intermédiaires sont ensuite couplés dans des conditions de réaction spécifiques pour former le composé final. La voie de synthèse détaillée comprend :

- Préparation de l’intermédiaire 1,3-benzodioxole.

- Synthèse de l’intermédiaire 5-chloro-2-méthoxyphénylsulfonyle.

- Couplage des intermédiaires à l’aide d’un agent de couplage approprié dans des conditions contrôlées de température et de pH .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : LX2343 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire au niveau des parties benzodioxole ou phénylsulfonyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium ou le cuivre et des solvants spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des produits déchlorés ou déméthoxylés .

4. Applications de la recherche scientifique

This compound présente un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.

Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l’autophagie et l’apoptose.

Industrie : Applications potentielles dans le développement d’agents neuroprotecteurs et de médicaments thérapeutiques.

Applications De Recherche Scientifique

LX2343 is a small molecule that has shown potential in treating Alzheimer's disease (AD) by addressing multiple aspects of the disease's pathology . Research indicates that this compound can ameliorate cognitive deficits and reduce amyloid-beta (Aβ) pathology in the brains of transgenic mice . The compound has demonstrated the ability to inhibit Aβ production and promote its clearance .

Scientific Research Applications

Inhibition of Aβ Accumulation and Promotion of Clearance: this compound dose-dependently decreased Aβ accumulation in HEK293-APPsw and CHO-APP cells and facilitated Aβ clearance in SH-SY5Y cells and primary astrocytes . The anti-amyloid effects of this compound are attributed to the suppression of JNK-mediated APP Thr668 phosphorylation, which inhibits APP cleavage, and the inhibition of BACE1 enzymatic activity (IC50 value of 11.43±0.36 μmol/L) . Additionally, this compound functions as a non-ATP competitive PI3K inhibitor, which negatively regulates AKT/mTOR signaling, thereby promoting autophagy and increasing Aβ clearance .

Improvement of Cognitive Function: Studies involving the administration of this compound in APP/PS1 transgenic mice have shown significant improvements in cognitive deficits and a marked reduction in Aβ pathology in the brain . Similar benefits were observed in AD model rats, where this compound improved cognitive dysfunction .

Mechanisms of Action

- Inhibition of APP Phosphorylation and Cleavage: this compound inhibits JNK-mediated APP Thr668 phosphorylation, reducing APP cleavage and subsequent Aβ production .

- Inhibition of BACE1 Activity: this compound inhibits BACE1, an enzyme involved in Aβ production, with an IC50 value of 11.43±0.36 μmol/L .

- Promotion of Autophagy: By acting as a non-ATP competitive PI3K inhibitor, this compound negatively regulates AKT/mTOR signaling, promoting autophagy and increasing Aβ clearance .

- Neuroprotection via Oxidative Stress (OS) and Tauopathy Suppression: this compound has demonstrated the ability to alleviate STZ-induced apoptosis in SH-SY5Y cells and mouse primary cortical neurons by mitigating OS and inhibiting the JNK/p38 and pro-apoptotic pathways . It can restore mitochondrial function and morphology, increase ATP biosynthesis, and reduce ROS accumulation in neuronal cells .

- GSK-3β Inhibition: this compound is a non-ATP competitive GSK-3β inhibitor with an IC50 of 1.84±0.07 μmol/L, effectively inhibiting tau hyperphosphorylation in neuronal cells .

Experimental Models: this compound has been tested in the following models:

Mécanisme D'action

LX2343 exerce ses effets par le biais de plusieurs mécanismes :

Production et élimination de l’amyloïde β : Il inhibe la production de l’amyloïde β en modulant l’activité des enzymes β-sécrétase et γ-sécrétase.

Stress oxydant et apoptose : This compound atténue l’apoptose neuronale induite par le stress oxydant en maintenant l’intégrité mitochondriale et en inhibant les voies pro-apoptotiques.

Tauopathie : Il inhibe l’hyperphosphorylation de la tau, un processus associé à la progression de la maladie d’Alzheimer.

Comparaison Avec Des Composés Similaires

LX2343 est unique par son action double sur la production et l’élimination de l’amyloïde β. Des composés similaires comprennent :

Donépézil : Principalement un inhibiteur de l’acétylcholinestérase utilisé dans le traitement de la maladie d’Alzheimer.

Mémanthine : Un antagoniste du récepteur NMDA qui module l’activité du glutamate.

Rivastigmine : Un autre inhibiteur de l’acétylcholinestérase avec un mécanisme d’action différent.

Comparé à ces composés, this compound offre une approche multiforme en ciblant à la fois la pathologie de l’amyloïde β et de la tau, ce qui en fait un candidat prometteur pour le traitement de la maladie d’Alzheimer .

Activité Biologique

LX2343 is a small molecule that has garnered attention for its potential therapeutic effects in Alzheimer's disease (AD) models. This compound exhibits multiple biological activities that contribute to its neuroprotective effects, particularly in ameliorating cognitive deficits associated with AD. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound operates through several mechanisms that target key pathological features of Alzheimer's disease:

-

Amyloid-beta (Aβ) Production Inhibition :

- This compound has been shown to reduce Aβ accumulation in various cell lines, including HEK293-APP and CHO-APP cells. The compound dose-dependently decreased Aβ levels (5–20 μmol/L) and promoted clearance in SH-SY5Y cells and primary astrocytes. The inhibition of Aβ production is attributed to the suppression of JNK-mediated APP Thr668 phosphorylation, which inhibits APP cleavage and reduces the enzymatic activity of BACE1 with an IC50 value of 11.43 ± 0.36 μmol/L .

- Promotion of Autophagy :

-

Neuroprotection Against Oxidative Stress :

- In AD model rats induced by intracerebroventricular injection of STZ, this compound significantly reduced oxidative stress-induced neuronal apoptosis and tau hyperphosphorylation. The compound restored mitochondrial function and morphology, increased ATP biosynthesis, and reduced ROS accumulation in neuronal cells .

- GSK-3β Inhibition :

Cognitive Improvement in Animal Models

A series of studies have demonstrated the efficacy of this compound in improving cognitive function in animal models:

- APP/PS1 Transgenic Mice : Administration of this compound significantly ameliorated cognitive deficits and reduced Aβ pathology in the brains of APP/PS1 transgenic mice .

- ICV-STZ Rats : In another study involving ICV-STZ rats, treatment with this compound (7, 21 mg·kg−1·d−1 for 5 weeks) resulted in improved cognitive performance as assessed by the Morris water maze test .

Data Summary

The following table summarizes key findings from studies on this compound:

| Study Type | Model | Treatment Dosage | Key Findings |

|---|---|---|---|

| In vitro | HEK293-APP cells | 5–20 μmol/L | Decreased Aβ accumulation; inhibited BACE1 activity |

| In vitro | SH-SY5Y cells | 5–20 μmol/L | Promoted autophagy; increased Aβ clearance |

| Animal Study | APP/PS1 Mice | Not specified | Ameliorated cognitive deficits; reduced Aβ pathology |

| Animal Study | ICV-STZ Rats | 7, 21 mg·kg−1·d−1 | Improved cognitive function; reduced oxidative stress |

Case Studies

Several case studies have highlighted the impact of this compound on cognitive function and neuroprotection:

- Case Study on APP/PS1 Transgenic Mice : This study illustrated how this compound administration led to notable improvements in memory retention and learning abilities compared to control groups, emphasizing its therapeutic potential for AD .

- Oxidative Stress Mitigation : Another case study focused on the ability of this compound to mitigate oxidative stress in neuronal cultures, showcasing its role in preserving neuronal integrity under stress conditions .

Propriétés

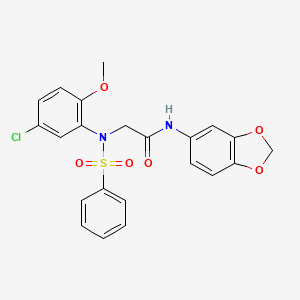

IUPAC Name |

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYSGIYKAVUVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.